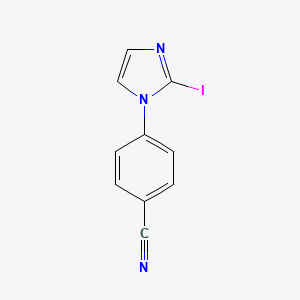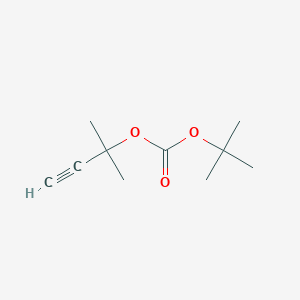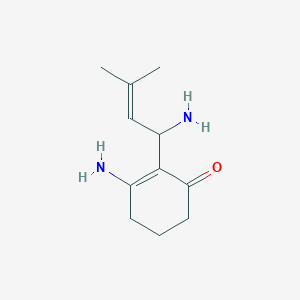![molecular formula C26H28N2O2 B12610872 (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone CAS No. 918482-21-0](/img/structure/B12610872.png)
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, a phenoxyethyl group, and a phenylmethanone moiety, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenoxyethyl chloride under basic conditions to form 4-(2-phenoxyethyl)piperazine.
Alkylation: The next step is the alkylation of 4-(2-phenoxyethyl)piperazine with 4-(chloromethyl)benzyl chloride to yield (4-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phenyl)methanone.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating conditions like anxiety, depression, and other central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenoxyethyl group allows it to cross the blood-brain barrier, where it can modulate the activity of neurotransmitter systems like serotonin and dopamine. This modulation can lead to therapeutic effects in the central nervous system.
類似化合物との比較
Similar Compounds
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)acetic acid: Contains a carboxylic acid group instead of a ketone.
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)amine: Features an amine group in place of the ketone.
Uniqueness
What sets (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone apart is its ketone functionality, which allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
918482-21-0 |
|---|---|
分子式 |
C26H28N2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
[4-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H28N2O2/c29-26(23-7-3-1-4-8-23)24-13-11-22(12-14-24)21-28-17-15-27(16-18-28)19-20-30-25-9-5-2-6-10-25/h1-14H,15-21H2 |
InChIキー |
SYTQIWALPXZNNH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
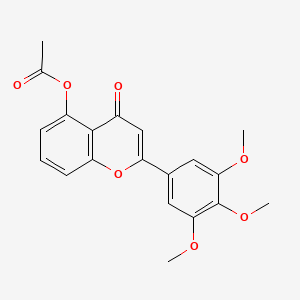
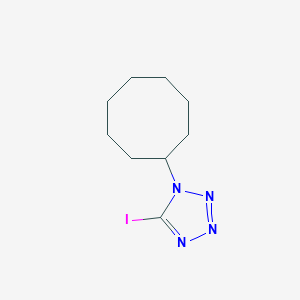



![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
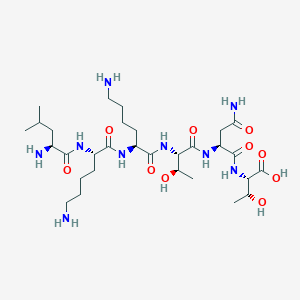
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
